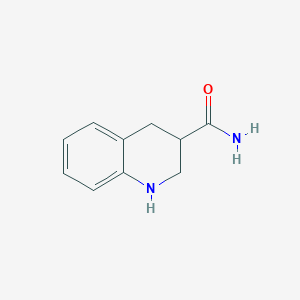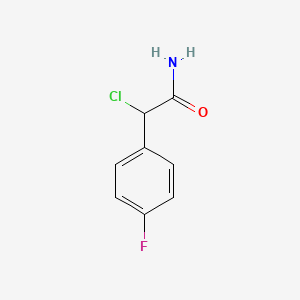
2-Chloro-2-(4-fluorophenyl)acetamide
Vue d'ensemble
Description
2-Chloro-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClFNO. It has a molecular weight of 187.599 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to a chlorine atom and an acetamide group. The acetamide group is further bonded to a 4-fluorophenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.599. Its IUPAC Standard InChI is InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .Applications De Recherche Scientifique
Pesticide Research
2-Chloro-2-(4-fluorophenyl)acetamide and its derivatives are being explored for their potential as pesticides. For instance, derivatives like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide have been characterized by X-ray powder diffraction, indicating their potential application in pesticide development (Olszewska, Pikus, & Tarasiuk, 2008). Additionally, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including variants with a 4-fluorophenyl group, have been studied for similar purposes (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi including Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).
Anti-inflammatory Research
Research into the anti-inflammatory properties of derivatives of this compound has also been conducted. For instance, a study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in some synthesized compounds (Sunder & Maleraju, 2013).
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, a category which includes this compound derivatives, have been investigated for their capacity to inhibit thrombin, an enzyme involved in blood coagulation. This research is indicative of potential therapeutic applications in conditions related to blood clotting (Lee et al., 2007).
Antibacterial Potential Against Klebsiella pneumoniae
A study focusing on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, demonstrated its effectiveness against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This indicates the potential of such compounds in developing new antibacterial drugs (Cordeiro et al., 2020).
Chemical Synthesis and Structural Analysis
There has been significant interest in the synthesis and structural analysis of this compound derivatives. Studies have focused on their crystalline structures and characteristics, contributing to a better understanding of their chemical properties and potential applications in various fields (Ding et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-chloro-2-(4-fluorophenyl)acetamide may also have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
2-Chloro-2-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CYP1A2, leading to enzyme inhibition . This inhibition results in decreased metabolism of substrates that are normally processed by CYP1A2. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of CYP1A2 activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with CYP1A2 . The inhibition of this enzyme affects the metabolic flux of various substrates, leading to changes in metabolite levels. Additionally, the compound can interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are affected by its subcellular localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.
Propriétés
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLEXFAKGYCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


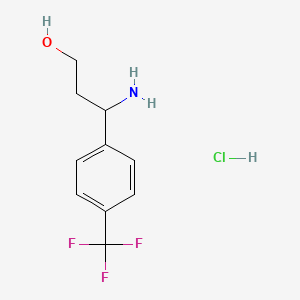
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
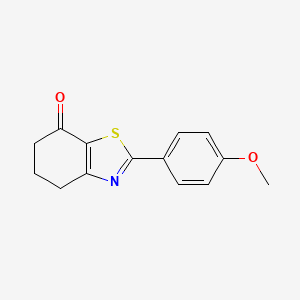
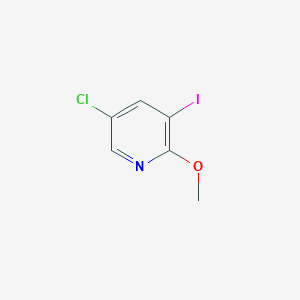
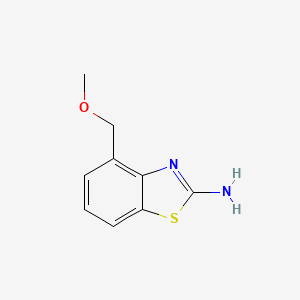
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
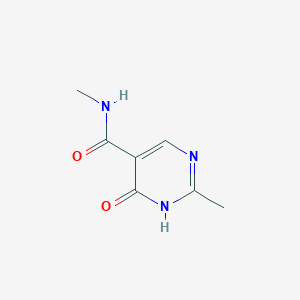
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
